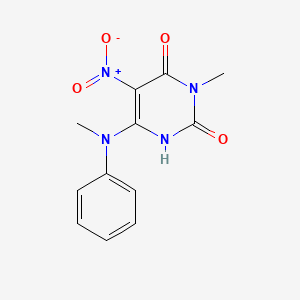
3-methyl-6-(N-methylanilino)-5-nitro-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-6-(N-methylanilino)-5-nitro-1H-pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methyl group, a nitro group, and an N-methylanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-(N-methylanilino)-5-nitro-1H-pyrimidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyluracil, N-methylaniline, and nitric acid.
Nitration: The nitration of 3-methyluracil is carried out using nitric acid under controlled conditions to introduce the nitro group at the 5-position of the pyrimidine ring.
Amination: The resulting 5-nitro-3-methyluracil is then subjected to amination with N-methylaniline to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-(N-methylanilino)-5-nitro-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methyl and N-methylanilino groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under suitable conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-methyl-6-(N-methylanilino)-5-amino-1H-pyrimidine-2,4-dione.
Scientific Research Applications
3-methyl-6-(N-methylanilino)-5-nitro-1H-pyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-6-(N-methylanilino)-5-nitro-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The N-methylanilino group can modulate the compound’s binding affinity to various receptors and enzymes, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-methyl-6-(N-methylanilino)-1H-pyrimidine-2,4-dione: Lacks the nitro group, which affects its reactivity and biological activity.
5-nitro-1H-pyrimidine-2,4-dione: Lacks the methyl and N-methylanilino groups, resulting in different chemical properties and applications.
Uniqueness
3-methyl-6-(N-methylanilino)-5-nitro-1H-pyrimidine-2,4-dione is unique due to the presence of all three substituents (methyl, nitro, and N-methylanilino) on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
58758-67-1 |
|---|---|
Molecular Formula |
C12H12N4O4 |
Molecular Weight |
276.25 g/mol |
IUPAC Name |
3-methyl-6-(N-methylanilino)-5-nitro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12N4O4/c1-14(8-6-4-3-5-7-8)10-9(16(19)20)11(17)15(2)12(18)13-10/h3-7H,1-2H3,(H,13,18) |
InChI Key |
UKHSPSNBMCSNKM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(NC1=O)N(C)C2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















